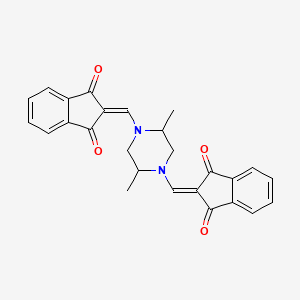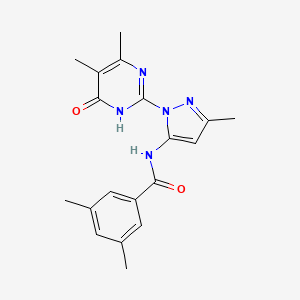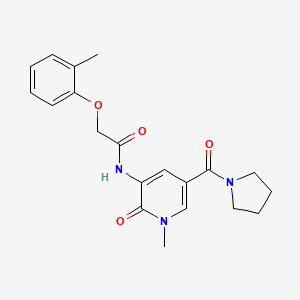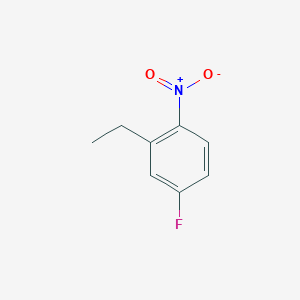
2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. Research on related compounds includes the synthesis of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)3,3,3-trifluoropropionate, which was synthesized by condensation of dimedone with methyl trifluoropyruvate, illustrating the versatility of similar structures in chemical synthesis (Sokolov & Aksinenko, 2014). Such studies contribute to the understanding of the compound's reactivity and potential for creating novel materials or drugs.
Optical and Electronic Properties
Research on arylmethylene-1,3-indandione based molecular glasses has revealed these compounds' significant third-order optical non-linearity, highlighting their potential in photonics and optoelectronics. These findings suggest that derivatives of 2-((4-((1,3-Dioxoindan-2-ylidene)methyl)-2,5-dimethylpiperazinyl)methylene)indane-1,3-dione could be explored for their optical properties to develop new materials for optical devices (Seniutinas et al., 2012).
Photolytic Applications
The photolytic properties of related compounds, such as 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, have been investigated for their potential as photoremovable protecting groups. This research demonstrates the utility of such compounds in photochemistry, where they can be used to protect sensitive groups during synthetic procedures, then removed through controlled exposure to light (Literák, Hroudná, & Klán, 2008).
Advanced Material Synthesis
The compound and its analogs have been used to synthesize advanced materials, such as N-confused porphyrin derivatives with substituted 3-C positions. These derivatives have potential applications in materials science, demonstrating the broad applicability of this compound in synthesizing complex molecular structures for various technological applications (Li et al., 2011).
properties
IUPAC Name |
2-[[4-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpiperazin-1-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-15-11-28(14-22-25(31)19-9-5-6-10-20(19)26(22)32)16(2)12-27(15)13-21-23(29)17-7-3-4-8-18(17)24(21)30/h3-10,13-16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGSUDGSUKBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C=C2C(=O)C3=CC=CC=C3C2=O)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2731260.png)

![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)
